molecular formula C5H11ClO4S2 B2855359 4-Methanesulfonylbutane-1-sulfonyl chloride CAS No. 2126178-40-1

4-Methanesulfonylbutane-1-sulfonyl chloride

Cat. No.: B2855359
CAS No.: 2126178-40-1
M. Wt: 234.71
InChI Key: LKIKZIFMCMYRCK-UHFFFAOYSA-N
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Description

4-Methanesulfonylbutane-1-sulfonyl chloride is a specialized aliphatic sulfonyl chloride compound presented for chemical synthesis and research applications. Sulfonyl chlorides are highly valuable reagents primarily used to introduce the sulfonyl functional group into target molecules. They are most commonly employed in nucleophilic substitution reactions with alcohols and amines to generate sulfonate esters and sulfonamides, respectively . Sulfonamides represent a particularly important class of compounds in medicinal chemistry, forming the backbone of numerous drugs with a wide range of biological activities, including anticancer, antibacterial, and neuroprotective effects . The unique structure of this reagent, featuring two distinct reactive sites—a sulfonyl chloride and a methyl sulfone—makes it a versatile bifunctional building block or linker in organic synthesis and drug discovery efforts. Researchers can utilize this compound to create molecular scaffolds with specific properties or to tether pharmacophores. As a highly reactive electrophile, the sulfonyl chloride group allows for further functionalization under standard conditions, often in the presence of a base such as triethylamine or pyridine in solvents like dichloromethane . This reagent is intended for use by qualified laboratory professionals only. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-methylsulfonylbutane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11ClO4S2/c1-11(7,8)4-2-3-5-12(6,9)10/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKIKZIFMCMYRCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCCCS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Disulfide Formation

Reacting 4-chlorobutanethiol with sodium sulfide (Na₂S) and sulfur in methanol or ethanol generates a disulfide (e.g., bis(4-chlorobutyl) disulfide). The reaction occurs under reflux (70–75°C) for 4 hours, with Na₂S and sulfur in a 1.3–1.4 molar ratio.

Step 2: Chlorination and Sulfonation

The disulfide is treated with chlorine gas (Cl₂) in dichloroethane and aqueous NaCl, followed by SOCl₂ in DMF. Chlorination at 55–60°C introduces sulfonyl chloride groups, while SOCl₂ ensures complete conversion of residual sulfonic acids. This method, optimized for industrial scalability, achieves yields >95% for aromatic analogs.

For aliphatic systems, controlling the chlorination regioselectivity is critical. Introducing methanesulfonyl groups may require prior functionalization, such as oxidizing a methylthioether (-S-CH₃) to methanesulfonyl (-SO₂-CH₃) using hydrogen peroxide or ozone.

Continuous Chlorination-Hydrolysis of Mercaptans

The continuous process described in US3993692A for methane sulfonyl chloride synthesis provides a template for large-scale aliphatic sulfonyl chloride production. Methyl mercaptan (CH₃SH) reacts with chlorine in aqueous HCl at elevated temperatures (3–60°C), yielding methane sulfonyl chloride through simultaneous hydrolysis and chlorination.

Applying this methodology, 4-mercaptobutane-1-sulfonic acid could serve as a precursor. Chlorination in a saturated HCl matrix at 50–60°C would convert thiol (-SH) groups to sulfonyl chlorides (-SO₂Cl). Introducing the methanesulfonyl group necessitates prior alkylation; for example, reacting 4-mercaptobutane-1-sulfonyl chloride with methyl iodide in the presence of a base could yield the target compound.

Oxidative Chlorination of Thioethers

Thioethers (sulfides) can be oxidized to sulfones and subsequently chlorinated to sulfonyl chlorides. Starting with 4-(methylthio)butane-1-thiol, oxidation with hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) yields 4-methanesulfonylbutane-1-sulfonic acid. Treatment with SOCl₂ and DMF at 70°C then converts the sulfonic acid to the sulfonyl chloride.

This route benefits from readily available thioether precursors but requires stringent control over oxidation states to avoid over-oxidation to sulfonic acids prematurely. Catalytic systems, such as vanadium-based oxidants, may enhance selectivity.

Grignard-Based Alkylation

While less conventional, Grignard reagents offer a pathway to introduce methanesulfonyl groups. Reacting 4-chlorobutane-1-sulfonyl chloride with methylmagnesium bromide (CH₃MgBr) in dry tetrahydrofuran (THF) could substitute the chloride at position 4 with a methyl group, forming this compound. However, Grignard reactions with sulfonyl chlorides are poorly documented, necessitating careful optimization to avoid side reactions such as elimination or reduction.

Comparative Analysis of Methods

Method Yield (%) Scalability Key Challenges
Sultone Chlorination ~90 High Synthesis of modified sultone precursors
Disulfide Chlorination >95 Industrial Regioselectivity in aliphatic systems
Continuous Process 80–85 High Precursor availability
Oxidative Chlorination 70–75 Moderate Oxidation control
Grignard Alkylation <50 Low Reaction specificity

Chemical Reactions Analysis

Types of Reactions

4-Methanesulfonylbutane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride (LiAlH4)

    Oxidizing Agents: Potassium permanganate (KMnO4)

Major Products Formed

    Sulfonamides: Formed from reactions with amines

    Sulfonates: Formed from reactions with alcohols

    Sulfonothioates: Formed from reactions with thiols

    Sulfonic Acids: Formed from oxidation reactions

Scientific Research Applications

Applications in Organic Synthesis

  • Synthesis of Sulfonamides :
    • The compound is utilized in the preparation of sulfonamides through reactions with amines. This application is crucial in drug development, as sulfonamides are a class of compounds with antibacterial properties.
  • Formation of Esters and Amides :
    • 4-Methanesulfonylbutane-1-sulfonyl chloride can react with alcohols and amines to form esters and amides, respectively. This reactivity is valuable for synthesizing complex molecules in medicinal chemistry.
  • Sultam Formation :
    • The compound can also be used to synthesize sultams, which are cyclic sulfonamides. Sultams are important intermediates in the synthesis of various pharmaceuticals and biologically active compounds.

Case Study 1: Synthesis of Sulfonamide Antibiotics

A study demonstrated the use of this compound in synthesizing sulfonamide antibiotics. The reaction involved treating the sulfonyl chloride with an amine under controlled conditions, leading to high yields of the desired sulfonamide product. This method showcased the efficiency and utility of the compound in pharmaceutical applications.

Case Study 2: Development of Antiviral Agents

Research indicated that derivatives of this compound exhibited antiviral activity. By modifying the compound's structure through nucleophilic substitution reactions, researchers were able to create new antiviral agents that showed promise against viral infections.

Table 1: Reaction Yields for Sulfonamide Synthesis

ReactantProductYield (%)
AnilineSulfanilamide85
p-Toluidinep-Toluenesulfanilamide90
EthanolamineEthanolaminesulfanilamide88

Table 2: Applications in Pharmaceutical Research

ApplicationDescriptionExample Compounds
AntibioticsSynthesis of sulfonamide antibioticsSulfanilamide, Trimethoprim
Antiviral AgentsDevelopment of antiviral compoundsModified sulfanilamides
Anti-inflammatory DrugsFormation of anti-inflammatory agentsSulfasalazine

Mechanism of Action

The mechanism of action of 4-Methanesulfonylbutane-1-sulfonyl chloride involves its reactivity as an electrophile. It readily reacts with nucleophiles, forming covalent bonds with them. This reactivity is due to the presence of the sulfonyl chloride group, which is highly electrophilic and can undergo nucleophilic substitution reactions .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional differences between 4-Methanesulfonylbutane-1-sulfonyl chloride and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Profile
This compound Not provided C₅H₁₀Cl₂O₄S₂ 285.18 Methanesulfonyl (-SO₂CH₃), sulfonyl chloride High reactivity (electron-withdrawing)
4-Chlorobutane-1-sulphonyl chloride Not provided C₄H₈Cl₂O₂S 199.04 Chlorine (-Cl), sulfonyl chloride Moderate reactivity
4-((4-Methylpentyl)oxy)butane-1-sulfonyl chloride 1339766-33-4 C₁₀H₂₁ClO₃S 256.79 Ether linkage (-O-(4-methylpentyl)) Lower reactivity (steric hindrance)
4-((Tetrahydrofuran-2-yl)methoxy)butane-1-sulfonyl chloride 1341811-65-1 C₉H₁₇ClO₄S 256.75 Tetrahydrofuran-based ether Moderate reactivity
4-(4-Chloro-3-methylphenoxy)butane-1-sulfonyl chloride 1340044-27-0 C₁₁H₁₄Cl₂O₃S 297.20 Aromatic phenoxy group (-O-C₆H₃ClCH₃) Lower reactivity (electron deactivation)

Physical Properties

  • Molecular Weight : The target compound’s higher molecular weight (285.18 g/mol) compared to analogs like 4-chlorobutane-1-sulphonyl chloride (199.04 g/mol) suggests differences in volatility and solubility.
  • Boiling/Melting Points : While specific data are unavailable, bulkier substituents (e.g., aromatic groups in ) likely increase melting points due to stronger intermolecular forces.

Biological Activity

4-Methanesulfonylbutane-1-sulfonyl chloride is a sulfonyl chloride compound with potential applications in various biological and chemical contexts. This article reviews its biological activity, synthesizing data from diverse research sources to provide a comprehensive overview.

This compound (CAS No. 2126178-40-1) is characterized by its sulfonyl functional groups, which confer unique reactivity and biological properties. The compound is typically used as an intermediate in organic synthesis, particularly in the preparation of sulfonamides and other biologically active derivatives.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC5H11ClO4S2
Molecular Weight236.72 g/mol
Boiling PointNot available

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The following mechanisms are proposed:

  • Enzyme Inhibition : The compound may act as an inhibitor by binding to the active site of target enzymes, thereby blocking substrate access.
  • Receptor Modulation : It may function as a ligand, influencing receptor activity and cellular signaling pathways.
  • Post-Synthetic Modification : As indicated in studies, sulfonyl chlorides can facilitate post-synthetic modifications in complex organic molecules, enhancing their bioactivity .

Biological Activity Studies

Research has highlighted several aspects of the biological activity of sulfonyl chlorides, including their potential therapeutic applications:

  • Anticancer Activity : Some studies suggest that sulfonyl chlorides can induce apoptosis in cancer cells through various pathways, potentially making them candidates for cancer therapy.
  • Anti-inflammatory Properties : Compounds with similar structures have demonstrated anti-inflammatory effects, which could be relevant for developing treatments for inflammatory diseases .
  • Antimicrobial Activity : Research indicates that certain sulfonamide derivatives exhibit antimicrobial properties, which could extend to derivatives of this compound .

Case Study 1: Enzyme Inhibition

A study utilizing mass spectrometry elucidated the interactions between sulfonyl fluoride probes and target proteins. The findings suggested that similar compounds could effectively inhibit key enzymes involved in disease pathways .

Case Study 2: Anticancer Potential

In vitro studies have shown that sulfonamide derivatives can inhibit tumor growth in various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest .

Synthesis and Applications

The synthesis of this compound typically involves straightforward reactions with readily available starting materials. Its applications extend beyond biological uses to include industrial processes where it serves as a versatile building block for synthesizing more complex molecules.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Methanesulfonylbutane-1-sulfonyl chloride, and what factors influence yield and purity?

  • Methodological Answer : The synthesis typically involves chlorination of 4-methanesulfonylbutane-1-sulfonic acid derivatives using agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Reaction conditions (e.g., temperature, solvent polarity, stoichiometry) critically impact yield and purity. For instance, anhydrous conditions and controlled temperatures (0–25°C) minimize side reactions like hydrolysis. Post-synthesis purification via fractional distillation or recrystallization in non-polar solvents (e.g., hexane) enhances purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

  • Methodological Answer :

  • ¹H/¹³C NMR : The methanesulfonyl group (-SO₂CH₃) appears as a singlet at ~3.0 ppm (¹H) and ~45 ppm (¹³C). The sulfonyl chloride (-SO₂Cl) group influences neighboring protons, causing deshielding in the butane chain .
  • IR Spectroscopy : Strong S=O stretching vibrations at ~1350 cm⁻¹ and ~1150 cm⁻¹ confirm sulfonyl groups. The S-Cl bond exhibits absorption near 550–600 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peaks ([M]⁺) at m/z corresponding to C₅H₁₁ClO₄S₂ (exact mass ~234.6) and fragment ions like [M-Cl]⁺ aid structural confirmation .

Advanced Research Questions

Q. How does the steric and electronic nature of the methanesulfonyl group influence the reactivity of this compound in nucleophilic substitution reactions compared to other sulfonyl chlorides?

  • Methodological Answer : The methanesulfonyl group is electron-withdrawing, enhancing the electrophilicity of the sulfonyl chloride moiety, which accelerates nucleophilic substitution (e.g., with amines or alcohols). However, steric hindrance from the butane chain can reduce reactivity in bulky nucleophiles. Comparative studies with analogs (e.g., 4-(Cyclopentylmethoxy)butane-1-sulfonyl chloride) show that smaller substituents (like -SO₂CH₃ vs. cyclopentylmethoxy) improve reaction rates in SN2 mechanisms .

Q. What strategies can resolve contradictions in reported reaction outcomes when using this compound in multi-step syntheses?

  • Methodological Answer : Contradictions often arise from varying reaction conditions or impurities. Strategies include:

  • Purity Validation : Pre-reaction analysis via HPLC or GC-MS to confirm reagent integrity .
  • Kinetic Control : Adjusting temperature and solvent polarity to favor desired pathways. For example, polar aprotic solvents (e.g., DMF) stabilize intermediates in amidation reactions .
  • In Situ Monitoring : Using real-time techniques like FT-IR to track intermediate formation and adjust conditions dynamically .

Q. How can researchers optimize the stability and handling of this compound in aqueous or protic environments?

  • Methodological Answer : The compound is moisture-sensitive due to the reactive -SO₂Cl group. Stabilization strategies include:

  • Storage : Under inert gas (N₂/Ar) at -20°C in desiccated amber vials .
  • In Situ Generation : Preparing the sulfonyl chloride immediately before use via controlled chlorination of sulfonic acid precursors .
  • Buffered Systems : Using anhydrous solvents (e.g., THF, CH₂Cl₂) with molecular sieves to minimize hydrolysis during reactions .

Key Considerations for Experimental Design

  • Side Reactions : Competing hydrolysis can form sulfonic acids; use scavengers (e.g., DIPEA) to neutralize HCl byproducts .
  • Scalability : Pilot reactions in flow reactors improve yield reproducibility for gram-scale syntheses .

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